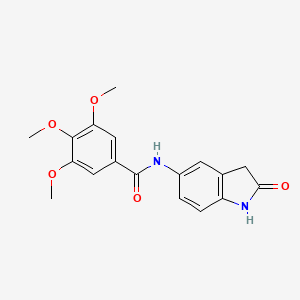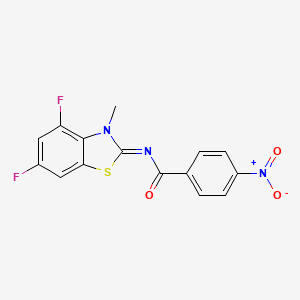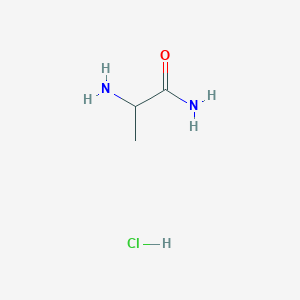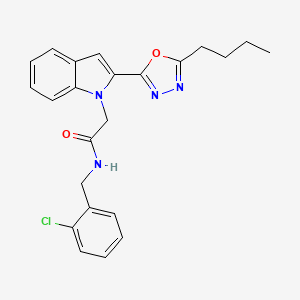![molecular formula C19H18BrN3O2 B2575905 1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide CAS No. 1796899-55-2](/img/structure/B2575905.png)
1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoxazole derivatives are known to have biological importance . They are often synthesized and screened for in-silico studies and in-vitro antibacterial activity .
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, the benzo[d]oxazole-2-thiol was prepared by reacting with 2-aminophenol and carbon disulfide in the presence of alcoholic potassium hydroxide . Then 2-hydrazinylbenzo[d] oxazole was synthesized from the reaction of compound 1 with hydrazine hydrate in the presence of alcohol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 2-hydrazinylbenzo[d] oxazole with aromatic aldehydes to give Schiff base, 2-(2-benzylidene-hydrazinyl)benzo[d]oxazole derivatives .科学的研究の応用
Heterocyclic Compounds in CNS Drug Synthesis
Heterocycles with heteroatoms like nitrogen, sulphur, and oxygen are pivotal in synthesizing compounds with potential Central Nervous System (CNS) activity. Functional chemical groups in these heterocycles, including benzoxazole, are crucial in forming compounds with varied CNS effects ranging from depression to convulsion (Saganuwan, 2017).
Stereochemistry in Pharmacological Agents
The stereochemistry of structural analogs based on pyrrolidin-2-one pharmacophore, like 1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide, is significant. It's been found that the configuration of stereocenters in such compounds directly correlates with their biological properties, underlining the importance of stereochemistry in the design and effectiveness of CNS agents (Veinberg et al., 2015).
Chemistry and Properties of Benzoxazole Derivatives
Benzoxazole derivatives, such as 1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide, exhibit a wide range of chemical and biological properties. These derivatives are pivotal in various branches of chemistry, including their applications in forming complex compounds with notable properties like spectroscopic, structural, magnetic, biological, and electrochemical activities (Boča et al., 2011).
Synthesis and Applications of Coumarin Derivatives
Coumarin derivatives are crucial in various industries, including pharmaceuticals, perfumery, and agrochemicals. They are used as precursor molecules and have significant chemical, photochemical, and biological properties. Hydroxycoumarins, a class to which 1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide might relate, are especially important due to their broad applications in fields like genetics, pharmacology, and microbiology (Yoda, 2020).
Utilization in DNA Binding and Fluorescent Staining
Compounds like Hoechst 33258, which are structurally similar to 1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide, are known for strong binding to the minor groove of double-stranded DNA, specifically AT-rich sequences. They are extensively used in biological applications, including chromosome and nuclear staining in cell biology and as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
作用機序
将来の方向性
特性
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-12-11-13(8-9-14(12)20)21-18(24)16-6-4-10-23(16)19-22-15-5-2-3-7-17(15)25-19/h2-3,5,7-9,11,16H,4,6,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVSZFSURVSVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethoxy-2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2575823.png)
![6-(2,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2575824.png)
![methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2575826.png)

![4-(4-fluorophenyl)-6-(furan-2-ylmethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2575828.png)



![4-morpholin-4-ylsulfonyl-N-[4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2575836.png)
![3-((3,5-dimethoxybenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2575837.png)
![2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2575838.png)

![N~4~-(4-methoxyphenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2575840.png)
